2-methylnaphthalene-1,4-dione;7H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylnaphthalene-1,4-dione;7H-purin-6-amine is a compound that combines two distinct chemical structures: 2-methylnaphthalene-1,4-dione, a naphthoquinone derivative, and 7H-purin-6-amine, a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylnaphthalene-1,4-dione typically involves the oxidation of 2-methylnaphthalene using reagents such as chromic acid or potassium permanganate . The reaction is carried out under controlled conditions to ensure the formation of the desired naphthoquinone derivative.
For the preparation of 7H-purin-6-amine, a common method involves the cyclization of appropriate precursors, such as 4,5-diaminopyrimidine, under acidic or basic conditions . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of 2-methylnaphthalene-1,4-dione involves large-scale oxidation processes using efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products . Similarly, the industrial synthesis of 7H-purin-6-amine involves the use of high-throughput reactors and continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinones.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthoquinone ring.
7H-purin-6-amine also participates in several reactions, such as:
Nucleophilic substitution: The amino group can be substituted with other nucleophiles.
Cyclization: Formation of fused ring systems through cyclization reactions.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and electrophiles are used for substitution reactions.
Major Products Formed
Oxidation: Formation of higher quinones and carboxylic acids.
Reduction: Formation of hydroquinones and dihydro derivatives.
Substitution: Introduction of halogens, alkyl, and aryl groups.
Scientific Research Applications
2-methylnaphthalene-1,4-dione and 7H-purin-6-amine have diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their roles in cellular processes and as potential therapeutic agents.
Medicine: Investigated for their anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methylnaphthalene-1,4-dione involves its ability to undergo redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage and apoptosis . It targets cellular enzymes and pathways involved in oxidative stress response .
7H-purin-6-amine acts by interfering with nucleic acid metabolism, inhibiting the synthesis of DNA and RNA . It targets enzymes such as DNA polymerase and ribonucleotide reductase, disrupting cellular replication and proliferation .
Comparison with Similar Compounds
Similar Compounds
Menadione (Vitamin K3): A naphthoquinone derivative with similar redox properties.
Phthiocol: Another naphthoquinone with anticancer properties.
Adenine: A purine derivative involved in nucleic acid metabolism.
Uniqueness
2-methylnaphthalene-1,4-dione;7H-purin-6-amine is unique due to its combined structure, allowing it to exhibit both redox activity and nucleic acid interference . This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
651031-70-8 |
---|---|
Molecular Formula |
C16H13N5O2 |
Molecular Weight |
307.31 g/mol |
IUPAC Name |
2-methylnaphthalene-1,4-dione;7H-purin-6-amine |
InChI |
InChI=1S/C11H8O2.C5H5N5/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13;6-4-3-5(9-1-7-3)10-2-8-4/h2-6H,1H3;1-2H,(H3,6,7,8,9,10) |
InChI Key |
GSCLUYLPCGLSQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2C1=O.C1=NC2=NC=NC(=C2N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.